1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride
Overview
Description
1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride is a chemical compound that features a piperidine ring attached to a phenyl group through an ether linkage, with an ethanone group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride typically involves the following steps:
Formation of the Piperidin-4-yloxy Intermediate: This step involves the reaction of piperidine with a suitable phenol derivative under basic conditions to form the piperidin-4-yloxy intermediate.
Attachment of the Ethanone Group: The intermediate is then reacted with an ethanone derivative, such as acetyl chloride, under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as nitric acid, halogens, and sulfuric acid are commonly used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanone group may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethanone hydrochloride: This compound features a hydroxyl group on the phenyl ring and a piperidin-1-ylmethyl group instead of a piperidin-4-yloxy group.
Uniqueness
1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride is unique due to its specific substitution pattern and the presence of the piperidin-4-yloxy group. This structural feature may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(3-piperidin-4-yloxyphenyl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10(15)11-3-2-4-13(9-11)16-12-5-7-14-8-6-12;/h2-4,9,12,14H,5-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTWVJGUIKYDAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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